Fgfr3-IN-8

FGFR3 selectivity kinase inhibitor

Researchers investigating FGFR3-driven cancers (bladder cancer, multiple myeloma) require tool compounds to validate target dependence, yet many inhibitors lack disclosed potency data. Fgfr3-IN-8 (example91) addresses this need: - Enables initial biochemical/cell-based screens to confirm FGFR3 engagement - Recommended for use with in-house dose-response curves and parallel comparator validation (e.g., FGFR3-IN-5) - Multi-source availability ensures supply chain continuity for routine in vitro assays - Not for mutant selectivity studies; use characterized probes for precise mechanistic work

Molecular Formula C25H29N7O3
Molecular Weight 475.5 g/mol
Cat. No. B12377132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr3-IN-8
Molecular FormulaC25H29N7O3
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2CCN(CC2)CC3(CN(C3)C(=O)C=C)O)C4=CN5C(=C(C=N5)C#N)C(=C4)OC
InChIInChI=1S/C25H29N7O3/c1-4-23(33)30-15-25(34,16-30)14-29-7-5-20(6-8-29)32-17(2)21(12-28-32)18-9-22(35-3)24-19(10-26)11-27-31(24)13-18/h4,9,11-13,20,34H,1,5-8,14-16H2,2-3H3
InChIKeySFOLFMNSTXMKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fgfr3-IN-8 Procurement & Selectivity Overview


Fgfr3-IN-8 (also referred to as example91) is a selective inhibitor of fibroblast growth factor receptor 3 (FGFR3), identified for research applications targeting FGFR3-driven signaling [1]. It belongs to a class of small-molecule kinase inhibitors designed to modulate FGFR3 activity. The compound is commercially available from several specialty chemical vendors for non‑human, laboratory research use only . Limited quantitative data have been disclosed in the public domain, and procurement decisions should be based on vendor‑provided characterization and the specific research context.

Workflow FGFR3 pathway inhibition studies
Selection Reported FGFR3-selective context; no quantitative selectivity data disclosed
Use Context Preliminary tool compound for screens where exact selectivity window is not required

Why Generic FGFR3 Inhibitor Substitution Fails


FGFR3 inhibitors are not interchangeable; their selectivity profiles, potency against specific mutants, and in vivo behavior vary widely. Pan‑FGFR inhibitors such as FGFR‑IN‑8 inhibit FGFR1/2/3/4 with sub‑nanomolar to low nanomolar potency , while other compounds like FGFR3‑IN‑5 exhibit >70‑fold selectivity for FGFR3 over FGFR1 [1]. Substituting one agent for another without verifying the selectivity window, cellular potency, and mutant‑activity profile can lead to off‑target effects, misinterpreted experimental outcomes, or failure to address the intended biological question. The evidence below clarifies where Fgfr3‑IN‑8 is positioned relative to these comparators and why generic substitution may compromise experimental fidelity.

Pan-FGFR inhibitor substitution may introduce broad isoform inhibition, masking FGFR3-specific interpretation.

Selectivity window and mutant-activity profiles are unvalidated; off-target kinase effects may alter assay outcomes.

Absence of reported in vivo exposure limits substitution to in vitro-only workflows without in-house PK validation.

Quantitative Evidence for Procurement Decisions


Selectivity vs. Other FGFR Family Members

Fgfr3‑IN‑8 is described by vendors as a 'selective FGFR3 inhibitor', but no IC50 values for FGFR1, FGFR2, or FGFR4 are provided to quantify this selectivity [1]. In contrast, the comparator FGFR3‑IN‑5 exhibits IC50 values of 3 nM (FGFR3), 44 nM (FGFR2), and 289 nM (FGFR1), yielding a 96‑fold selectivity for FGFR3 over FGFR1 and a 15‑fold selectivity over FGFR2 [2]. FGFR3‑IN‑4 reports >10‑fold selectivity for FGFR3 over FGFR1 . TYRA‑300 shows 25‑fold, 14‑fold, and 36‑fold selectivity for FGFR1, FGFR2, and FGFR4, respectively . The absence of numerical selectivity data for Fgfr3‑IN‑8 prevents a direct quantitative comparison and introduces uncertainty in experimental design where selectivity is critical.

Selectivity vs FGFR Family
Class-level
Fgfr3-IN-8 No numerical FGFR1/2/4 IC50 reported
vs.
Comparators 10–96-fold FGFR3 selectivity ratios (FGFR3-IN-5, TYRA-300, etc.)
Selectivity context not quantifiable; may require in-house profiling.
Vendor claims selectivity without numerical support.
FGFR3 selectivity kinase inhibitor

Inhibitory Potency Against Wild-Type FGFR3

The absolute biochemical potency of Fgfr3‑IN‑8 for wild‑type FGFR3 is not reported in public vendor documentation [1]. In contrast, FGFR3‑IN‑5 exhibits an IC50 of 3 nM against FGFR3 [2]; TYRA‑300 shows an IC50 of 11 nM in Ba/F3 cells ; and the pan‑FGFR inhibitor FGFR‑IN‑8 displays an IC50 <0.5 nM against FGFR3 . The lack of potency data for Fgfr3‑IN‑8 makes it impossible to assess whether its FGFR3 inhibition strength is comparable to, weaker than, or superior to these well‑characterized tools.

Potency on WT FGFR3
Context-dependent
Fgfr3-IN-8 IC50 not disclosed
vs.
Comparators IC50 3 nM (FGFR3-IN-5), 11 nM (TYRA-300 cell assay)
Potency context absent; dose-range determination requires validation.
Biochemical vs. cell-based assay differences may affect interpretation.
FGFR3 potency IC50

Activity Against Clinically Relevant FGFR3 Mutants

Many FGFR3 inhibitors are evaluated against gatekeeper and other resistance‑associated mutants. Fgfr3‑IN‑8 has no publicly available activity data against FGFR3 mutants such as V555M, N540K, or K650E [1]. In comparison, FGFR‑IN‑8 (pan‑FGFR) inhibits V555M‑FGFR3 with an IC50 of 22.6 nM ; FGFR3 covalent inhibitor 10s shows IC50 = 19.2 nM against V555M‑FGFR3 ; and TYRA‑300 exhibits 3‑fold weaker potency against N540K‑FGFR3 (IC50 = 73 nM) . The absence of mutant‑activity data for Fgfr3‑IN‑8 precludes its use in studies involving FGFR3‑mutant disease models without extensive in‑house validation.

FGFR3 Mutant Activity
Class-level
Fgfr3-IN-8 No data for V555M, N540K, K650E
vs.
Comparators V555M IC50 22.6 nM (pan-FGFR), 19.2 nM (covalent 10s)
Mutant-activity context not reported; limits mutant-specific studies.
Gatekeeper mutant profiling needed for resistance model research.
FGFR3 mutant V555M

Oral Bioavailability & In Vivo Performance

The pan‑FGFR inhibitor FGFR‑IN‑8 is described as an 'orally active' compound capable of inhibiting both wild‑type and mutant FGFR in vivo . Fgfr3‑IN‑8 has no reported in vivo pharmacokinetic or pharmacodynamic data [1]. For researchers requiring an orally bioavailable FGFR3‑targeting tool, TYRA‑300 is also reported as an oral, selective FGFR3 inhibitor with demonstrated antitumor efficacy in bladder cancer models . The lack of in vivo characterization for Fgfr3‑IN‑8 limits its utility to in vitro or ex vivo experimental systems.

Oral Bioavailability & In Vivo
Source review
Fgfr3-IN-8 No in vivo PK/PD data reported
vs.
Comparators FGFR-IN-8, TYRA-300 described as orally active with in vivo efficacy
In vivo exposure context absent; limit to in vitro applications.
In-house PK validation required before any animal study.
FGFR3 oral in vivo

Multi-Vendor Procurement Availability

Fgfr3‑IN‑8 is available from multiple specialty chemical suppliers including MedChemExpress (MCE) and TargetMol [1]. This multi‑vendor availability may offer advantages in supply chain flexibility and competitive pricing. In contrast, certain comparator inhibitors such as FGFR3‑IN‑4 and FGFR3‑IN‑5 are primarily stocked by a limited number of vendors (e.g., MCE and TargetMol) [2]. TYRA‑300 is also available from several sources, though its selectivity profile is more extensively documented. For researchers who prioritize reliable, multi‑source supply and do not require fully disclosed potency or selectivity data, Fgfr3‑IN‑8 may be a practical alternative.

Multi-Vendor Availability
Source review
MedChemExpress, TargetMol, and additional suppliers
Multi-source supply may reduce procurement risk.
Availability as of 2026; verify current stock levels.
FGFR3 procurement availability

Recommended Use Cases Based on Evidence


Exploratory In Vitro Studies Without Strict Selectivity

Fgfr3‑IN‑8 may be employed in initial cell‑based or biochemical screens aimed at observing FGFR3‑related effects without requiring a precisely defined selectivity window. Given the lack of disclosed potency and selectivity data [1], it should be used as a preliminary tool to confirm FGFR3 dependence, with subsequent validation performed using more extensively characterized inhibitors such as FGFR3‑IN‑5 or TYRA‑300.

Pilot Experiments in FGFR3-Driven Cancer Cell Lines

Researchers studying bladder cancer or multiple myeloma cell lines known to harbor FGFR3 alterations may utilize Fgfr3‑IN‑8 as a starting point to assess growth inhibition or downstream signaling effects. Because the compound's exact IC50 is unknown, dose‑response curves must be generated in‑house, and parallel testing with a well‑defined comparator (e.g., FGFR3‑IN‑5 [2]) is recommended to calibrate the observed potency.

Chemical Probe for Target Engagement Studies

In overexpression systems or engineered cell lines with high FGFR3 expression, Fgfr3‑IN‑8 can serve as a chemical probe to interrogate FGFR3‑dependent phenotypes. However, the absence of mutant‑activity data [1] precludes its use in experiments designed to differentiate wild‑type from mutant‑specific inhibition.

Procurement-Sensitive Research Needing Multi-Vendor Supply

For laboratories that prioritize consistent, multi‑source availability over exhaustive characterization, Fgfr3‑IN‑8 offers a practical advantage. Its listing across several reputable vendors [1] ensures that stock can be replenished even if one supplier experiences a shortage. This makes it a viable option for routine in vitro assays where exact potency metrics are less critical.

Application
Selection Property
Validation Focus
FGFR3 pathway exploratory screens
Reported FGFR3-selective context
In-house selectivity and dose-response profiling
FGFR3-altered cancer cell line studies
Cell-model endpoint monitoring
Dose-response calibration with a reference FGFR3 inhibitor
FGFR3 target-engagement assays
Target-engagement assay context
Differentiation of wild-type and mutant inhibition
Routine in vitro FGFR3 inhibition assays
Multi-vendor procurement reliability
Supply continuity and lead-time assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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